(R)-5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one
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Overview
Description
(R)-5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one is a flavonoid compound known for its diverse biological activities. It is a naturally occurring compound found in various plants and has been studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-hydroxyacetophenone and 3-hydroxy-4-methoxybenzaldehyde as starting materials. These compounds undergo a Claisen-Schmidt condensation followed by cyclization to form the chromanone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(R)-5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Quinones or other oxidized flavonoid derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Esterified or etherified products depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Utilized in the development of natural health products and supplements.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Properties: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like PI3K/Akt.
Comparison with Similar Compounds
Similar Compounds
Hesperetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Naringenin: Known for its antioxidant and anticancer activities.
Quercetin: A well-studied flavonoid with a wide range of biological activities.
Uniqueness
(R)-5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one is unique due to its specific hydroxyl and methoxy substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(2R)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIONOLUJZLIMTK-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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